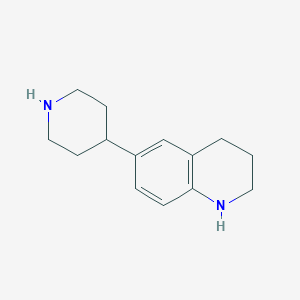

2'-Methoxy-1,1'-biphenyl-2-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2’-Methoxy-1,1’-biphenyl, also known as 2-Methoxybiphenyl, is a chemical compound with the molecular formula C13H12O . It is also known by other names such as Anisole, o-phenyl-; o-Phenylanisole; 2-Phenylanisole; o-Methoxybiphenyl; 2-Hydroxybiphenyl methyl ether; 2-Methoxydiphenyl; biphenyl-2-yl methyl ether .

Molecular Structure Analysis

The molecular structure of 2’-Methoxy-1,1’-biphenyl can be represented by the IUPAC Standard InChI: InChI=1S/C13H12O/c1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11/h2-10H,1H3 .Physical And Chemical Properties Analysis

The molecular weight of 2’-Methoxy-1,1’-biphenyl is 184.2338 . More detailed physical and chemical properties could not be found in the available resources.Aplicaciones Científicas De Investigación

Green Corrosion Inhibitors

2-Aminobenzene-1,3-dicarbonitriles derivatives, including compounds related to 2'-Methoxy-1,1'-biphenyl-2-carbonitrile, have been investigated for their corrosion inhibition properties. One study highlighted their effectiveness as green corrosion inhibitors for mild steel in acidic environments. These compounds exhibited high inhibition efficiency, with adsorption following the Langmuir adsorption isotherm, supported by electrochemical, thermodynamic, and surface analyses (Verma, Quraishi, & Singh, 2015).

Anticonvulsant Activity

Pyrimidine-5-carbonitrile derivatives, synthesized from reactions involving similar methoxy-substituted compounds, were evaluated for their anticonvulsant and neurotoxicity effects. Certain derivatives demonstrated significant activity, indicating potential for further therapeutic research (Shaquiquzzaman et al., 2012).

Quantum Chemical Studies on Corrosion Inhibition

Computational studies on novel quinoline derivatives related to 2'-Methoxy-1,1'-biphenyl-2-carbonitrile showed promising corrosion inhibition effects on iron, correlating experimental and theoretical inhibition efficiencies. These findings underline the potential of methoxy-substituted compounds in protecting metals from corrosion (Erdoğan et al., 2017).

Antimicrobial Activity

Schiff bases synthesized from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile demonstrated significant antimicrobial activity. This highlights the versatility of methoxy-substituted carbonitriles in developing new antimicrobial agents (Puthran et al., 2019).

Photophysical Properties

Methoxy- or cyano-substituted thiophene/phenylene co-oligomers, including compounds similar to 2'-Methoxy-1,1'-biphenyl-2-carbonitrile, have been synthesized for lasing applications. Their unique crystalline forms and optoelectronic characteristics make them potential candidates for optoelectronic devices (Matsuo et al., 2020).

Propiedades

IUPAC Name |

2-(2-methoxyphenyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c1-16-14-9-5-4-8-13(14)12-7-3-2-6-11(12)10-15/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCUZYARVXOCSDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC=CC=C2C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Azaspiro[2.4]heptane-1,5-dicarboxylic acid, 1-ethyl 5-(phenylmethyl) ester](/img/structure/B3242215.png)

![Ethyl 1,3,5-trimethyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate](/img/structure/B3242237.png)

![Ethyl 1,3-dimethyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate](/img/structure/B3242239.png)

![4,6-Dichloro-2-methyl-2H-pyrazolo[4,3-c]pyridine](/img/structure/B3242287.png)

![4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidine](/img/structure/B3242294.png)